4-(pentanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Overview
Description
4-(pentanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
The synthesis of 4-(pentanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch and Weber method, which involves the reaction of arylketones with thiourea in the presence of iodine.
Attachment of the Sulfonyl Group: The thiazole ring is then functionalized with a sulfonyl group using sulfonyl chlorides under basic conditions.
Formation of the Benzamide Core: The benzamide core is formed by reacting the functionalized thiazole with 4-aminobenzoyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the benzamide core with pentanoyl chloride to form the desired compound.
Chemical Reactions Analysis
4-(pentanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential as an antimicrobial agent due to its thiazole moiety, which is known for its biological activity.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(pentanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
4-(pentanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can be compared with other similar compounds:
4-Phenyl-1,3-thiazole-2-amines: These compounds share the thiazole moiety and are known for their antileishmanial activity.
N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives: These compounds have shown potential as antifungal and antitubercular agents.
Properties
IUPAC Name |
4-(pentanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-2-3-4-19(26)23-16-7-5-15(6-8-16)20(27)24-17-9-11-18(12-10-17)31(28,29)25-21-22-13-14-30-21/h5-14H,2-4H2,1H3,(H,22,25)(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNISOPUDSPARJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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